methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride
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Overview
Description
It is primarily utilized for its potent antineoplastic properties, making it a valuable compound in the treatment of various cancers . Aclacinomycin A hydrochloride is derived from the bacterium Streptomyces galilaeus and is known for its ability to inhibit the synthesis of nucleic acids, particularly RNA .
Preparation Methods
The industrial production of Aclacinomycin A hydrochloride involves both chemical synthesis and microbial fermentation. Chemical synthesis includes multiple reaction steps, which can be costly and environmentally taxing . Microbial fermentation, on the other hand, is a more sustainable approach but often yields lower quantities of the compound . Efforts are ongoing to improve the fermentation process by enhancing the activity of key enzymes involved in the biosynthesis pathway .
Chemical Reactions Analysis
Aclacinomycin A hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of Aclacinomycin A hydrochloride, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Aclacinomycin A hydrochloride has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential for synthetic modifications . In biology and medicine, it is extensively researched for its antitumor activity and potential use in combination therapies for cancer treatment . The compound is also investigated for its role in inhibiting topoisomerases, enzymes crucial for DNA replication and transcription . Additionally, Aclacinomycin A hydrochloride is explored for its potential antimicrobial properties .
Mechanism of Action
The mechanism of action of Aclacinomycin A hydrochloride involves the inhibition of both topoisomerase I and II, enzymes essential for DNA replication and transcription . By inhibiting these enzymes, the compound prevents the unwinding and replication of DNA, leading to cell death. Aclacinomycin A hydrochloride also generates reactive oxygen species, induces apoptosis, and inhibits angiogenesis, further contributing to its antitumor effects .
Comparison with Similar Compounds
Aclacinomycin A hydrochloride is often compared to other anthracycline antibiotics such as doxorubicin and daunorubicin . While all these compounds share a similar mechanism of action, Aclacinomycin A hydrochloride offers several advantages, including a multifaceted mechanism of antitumor activity and potential for combination therapies . Other similar compounds include daunorubicin hydrochloride, teniposide, and floxuridine, which also exhibit antimicrobial activity against certain bacterial pathogens .
Aclacinomycin A hydrochloride stands out due to its unique combination of antitumor and antimicrobial properties, making it a valuable compound in both cancer therapy and antimicrobial research .
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMIBXCRZTVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54ClNO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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